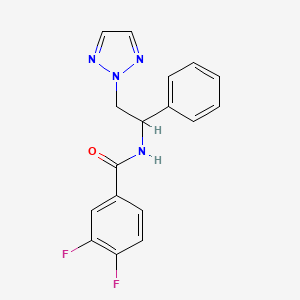

3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the difluorobenzamide and triazole moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, properties, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related heterocyclic amides, as seen in the first paper, involves the N-acylation of amines with acyl chlorides, followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . This method could potentially be adapted for the synthesis of 3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide by selecting appropriate starting materials and reaction conditions.

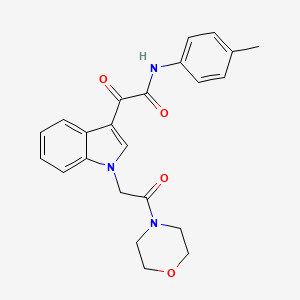

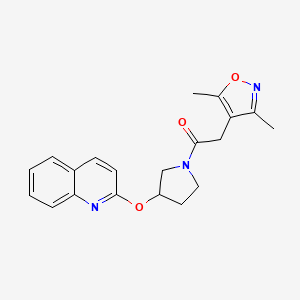

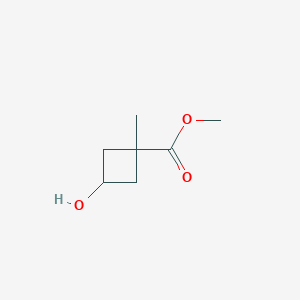

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as the one described in the second paper, often features a monoclinic crystal system with specific space group parameters . The presence of fluorine atoms and other substituents can significantly influence the molecular conformation and intermolecular interactions, which are crucial for the compound's properties and biological activity.

Chemical Reactions Analysis

Compounds with benzamide and triazole groups can participate in various chemical reactions. The Fries rearrangement mentioned in the first paper is an example of a reaction that could be relevant for modifying the structure of the compound to enhance its properties or to create derivatives . Additionally, the synthesis of related compounds involves condensation reactions, which could also be applicable .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms, for instance, can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties. The crystal structure analysis provided in the second paper gives an indication of the solid-state properties that could be expected for the compound .

Biological Activity

While the papers do not directly address the biological activity of 3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, they do suggest that related compounds exhibit significant biological activities, such as the inhibition of cancer cell proliferation and cardiac electrophysiological activity . These activities are likely due to the interaction of the compounds with biological targets, which can be modulated by the specific substituents present in the compound.

Scientific Research Applications

Antimicrobial and Antifungal Activities

- Fluorinated compounds, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), have shown significant antimicrobial and antifungal activities, particularly against fungi and Gram-positive microorganisms. These activities suggest a potential application in developing new antimicrobial agents (Carmellino et al., 1994).

Insecticidal Activity

- Compounds with novel substituents, including a heptafluoroisopropyl group, have exhibited extremely strong insecticidal activity, particularly against lepidopterous pests. This indicates potential use in pest management and the development of novel insecticides (Tohnishi et al., 2005).

Synthesis and Chemical Properties

- The synthesis of new thiourea derivatives with potential antipathogenic activity, especially against biofilm-forming microorganisms, highlights the application in designing antimicrobial agents with specific properties (Limban et al., 2011).

- Investigating the synthetic routes and chemical properties of related compounds provides insights into developing novel materials with desired characteristics for various applications, including pharmaceuticals and materials science (Meiresonne et al., 2015; Yokozawa et al., 2002).

Antiviral Activity

- Novel benzamide-based compounds have shown remarkable activity against the avian influenza virus, suggesting potential applications in antiviral drug development and infectious disease research (Hebishy et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3,4-difluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-14-7-6-13(10-15(14)19)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPDBXXVISDIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)

![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)

![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)

![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)